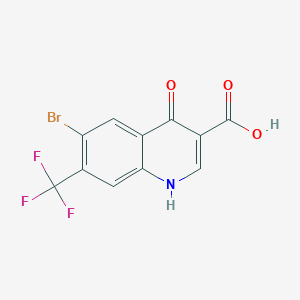
6-Bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid
Vue d'ensemble
Description
6-Bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid is a heterocyclic compound that belongs to the quinoline family1. It has a molecular formula of C11H5BrF3NO3 and a molecular weight of 336.06 g/mol1.
Synthesis Analysis
The synthesis of this compound is not well-documented in the literature. However, 4-Hydroxy-7-(trifluoromethyl)quinoline, a related compound, has been used in the synthesis of 4[[7-(trifluoromethyl)quinolin-4-yl]oxy]pthalonitrile2.Molecular Structure Analysis
The molecular structure of this compound is not explicitly mentioned in the literature. However, it is known that it contains a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring1.Chemical Reactions Analysis
The specific chemical reactions involving 6-Bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid are not well-documented in the literature. However, quinoline compounds are known to be involved in a wide range of chemical reactions3.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented in the literature. However, it is known that it has a molecular weight of 336.06 g/mol1.Applications De Recherche Scientifique
-
Scientific Field : Organic Synthesis
- Application Summary : “4-Hydroxy-7-(trifluoromethyl)quinoline” is used in the synthesis of "4[[7-(trifluoromethyl)quinolin-4-yl]oxy]pthalonitrile" .
- Methods of Application : The specific experimental procedures and technical details are not provided in the source .
- Results or Outcomes : The source does not provide specific results or outcomes related to the application .
-
Scientific Field : Chemical Science
- Application Summary : The compound is involved in the catalytic protodeboronation of pinacol boronic esters, which is a valuable transformation in organic synthesis .
- Methods of Application : The process involves a radical approach, paired with a Matteson–CH2–homologation .
- Results or Outcomes : The protocol allows for formal anti-Markovnikov alkene hydromethylation .
-
Scientific Field : Organic Chemistry
- Application Summary : The compound is involved in the synthesis of coumarin heterocycles .
- Methods of Application : The synthesis procedures involve classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .
- Results or Outcomes : The source does not provide specific results or outcomes related to the application .
Safety And Hazards
The safety and hazards associated with this compound are not well-documented in the literature. However, related compounds such as 4-Hydroxy-7-(trifluoromethyl)quinoline have been classified as causing skin and eye irritation and may cause respiratory irritation4.
Orientations Futures
The future directions for the research and development of this compound are not well-documented in the literature. However, quinoline compounds are known to have a wide range of applications in medicinal chemistry, suggesting potential future directions for this compound3.
Propriétés
IUPAC Name |
6-bromo-4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5BrF3NO3/c12-7-1-4-8(2-6(7)11(13,14)15)16-3-5(9(4)17)10(18)19/h1-3H,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDXJOWYOADTKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)C(F)(F)F)NC=C(C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



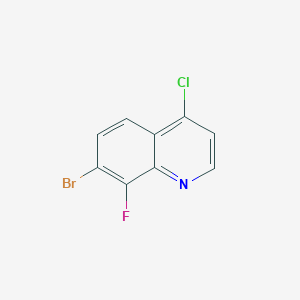
![4,8-Bis(4-chloro-5-((2-ethylhexyl)thio)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B1384704.png)
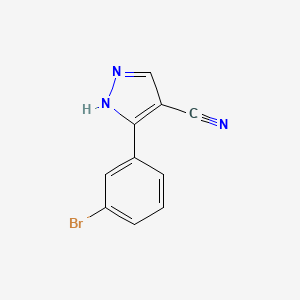
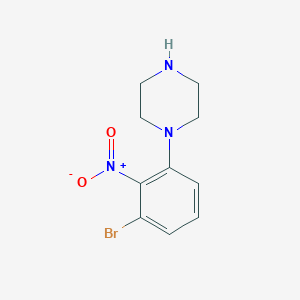
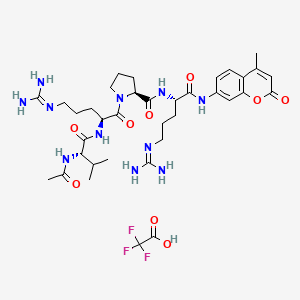
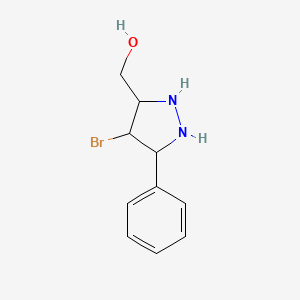
![4-Amino-2'-(2,6-dioxopiperidin-3-yl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone](/img/structure/B1384711.png)
![1-[(2-Bromo-5-nitrophenyl)methyl]-4-(propan-2-yl)piperazine](/img/structure/B1384712.png)
![1,2,4-Oxadiazole-5-propanamide, 3-[(1S)-1-amino-2-hydroxyethyl]-beta-[[[ethyl(phenylmethyl)amino]carbonyl]amino]-, (betaS)-](/img/structure/B1384713.png)
![4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1384714.png)
![4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1384715.png)
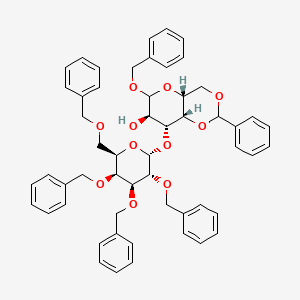
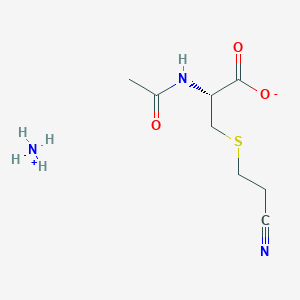
![6-Bromo-5-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1384721.png)